![molecular formula C11H15N B2379294 5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine CAS No. 907973-40-4](/img/structure/B2379294.png)
5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine
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Overview
Description
5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine, also known by its IUPAC name 5-methyl-1,2,3,4-tetrahydro-1-naphthalenylamine, is a chemical compound with the molecular formula C11H15N . It has a molecular weight of 161.25 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for 5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine is 1S/C11H15N/c1-8-4-2-6-10-9 (8)5-3-7-11 (10)12/h2,4,6,11H,3,5,7,12H2,1H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine is a solid or liquid compound . It is typically stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications
Iodocyclization Reagent
“®-1,2,3,4-Tetrahydro-1-naphthylamine” is an efficient reagent for iodocyclization of 4-aryl-4-pentenoic acids . Iodocyclization is a type of cyclization reaction where an iodine atom is incorporated into the product.
Ligand Preparation
“1,2,3,4-Tetrahydro-1-naphthylamine” has been used in the preparation of new chiral phosphine-aminophosphine ligands . Ligands are ions or molecules that bind to a central metal atom to form a coordination complex.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed . The hazard statement H302 is associated with this compound . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .
properties
IUPAC Name |
5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-8-4-2-6-10-9(8)5-3-7-11(10)12/h2,4,6,11H,3,5,7,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSTDMOINTSAUJQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCC(C2=CC=C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine |
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